molecular formula C12H20N4O3 B1271377 6-Amino-1-(2-methoxyethyl)-5-(piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

6-Amino-1-(2-methoxyethyl)-5-(piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1271377
M. Wt: 268.31 g/mol
InChI Key: WQDMJJWAWFCGHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-1-(2-methoxyethyl)-5-(piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that features a pyrimidine ring substituted with an amino group, a methoxyethyl group, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-(2-methoxyethyl)-5-(piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the reaction of a pyrimidine precursor with appropriate substituents. One common method involves the cyclization of a suitable precursor under controlled conditions. For example, the reaction of 6-amino-1-(2-methoxyethyl)-2,4(1H,3H)-pyrimidinedione with piperidine under reflux conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-(2-methoxyethyl)-5-(piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amino and methoxyethyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

6-Amino-1-(2-methoxyethyl)-5-(piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-1-(2-methoxyethyl)-5-(piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-1-(2-methoxyethyl)-5-(piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidinyl group, in particular, can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C12H20N4O3

Molecular Weight

268.31 g/mol

IUPAC Name

6-amino-1-(2-methoxyethyl)-5-piperidin-1-ylpyrimidine-2,4-dione

InChI

InChI=1S/C12H20N4O3/c1-19-8-7-16-10(13)9(11(17)14-12(16)18)15-5-3-2-4-6-15/h2-8,13H2,1H3,(H,14,17,18)

InChI Key

WQDMJJWAWFCGHB-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=C(C(=O)NC1=O)N2CCCCC2)N

Origin of Product

United States

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